3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, a methoxyphenyl group, an oxazole ring, and a thiophene-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone core, followed by the introduction of the methoxyphenyl group, the oxazole ring, and the thiophene-2-carbonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(furan-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a furan ring instead of a thiophene ring.
3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methoxy group at the 4-position of the phenyl ring.
Uniqueness
The uniqueness of 3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-2-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-11-9-15(21-27-11)22-17(12-5-3-6-13(10-12)26-2)16(19(24)20(22)25)18(23)14-7-4-8-28-14/h3-10,17,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTGEFIVOJSMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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